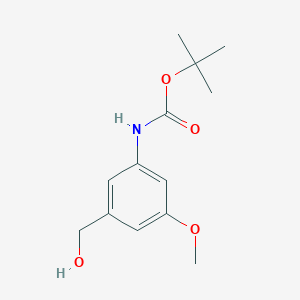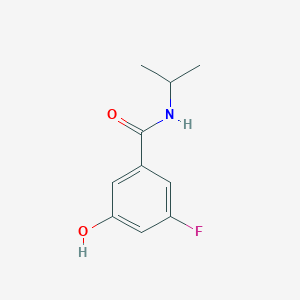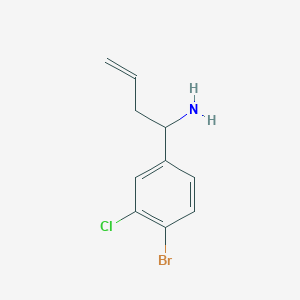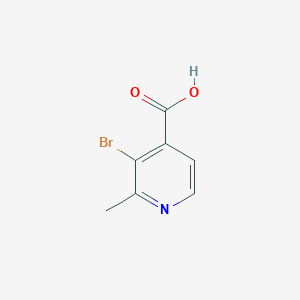
AzoLPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AzoLPA, also known as azobenzene lysophosphatidic acid, is a photoswitchable analogue of lysophosphatidic acid. It contains an azobenzene photoswitch embedded in the acyl chain, which allows for optical control of lysophosphatidic acid receptor activation. This compound is particularly significant in the study of lysophosphatidic acid signaling pathways, which are involved in various physiological processes such as development, and the functioning of the nervous, cardiovascular, reproductive, gastrointestinal, and pulmonary systems .
Vorbereitungsmethoden
The synthesis of AzoLPA involves the incorporation of an azobenzene moiety into the acyl chain of lysophosphatidic acid. The synthetic route typically includes the following steps:
Synthesis of Azobenzene Derivative: The azobenzene derivative is synthesized through a diazotization reaction followed by a coupling reaction with aniline.
Incorporation into Lysophosphatidic Acid: The azobenzene derivative is then incorporated into the acyl chain of lysophosphatidic acid through esterification or amidation reactions under controlled conditions.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally requires precise control of reaction conditions to ensure the correct incorporation of the azobenzene moiety.
Analyse Chemischer Reaktionen
AzoLPA undergoes various chemical reactions, including:
Photoisomerization: this compound can switch between its cis and trans forms upon exposure to specific wavelengths of light.
Hydrolysis: this compound can be hydrolyzed by phospholipases, leading to the release of the azobenzene derivative and lysophosphatidic acid.
Oxidation and Reduction: The azobenzene moiety in this compound can undergo oxidation and reduction reactions, which can affect its photoisomerization properties.
Common reagents used in these reactions include light sources for photoisomerization, phospholipases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions include the cis and trans forms of this compound, as well as the hydrolysis products.
Wissenschaftliche Forschungsanwendungen
AzoLPA has a wide range of scientific research applications, including:
Chemistry: this compound is used to study the photoisomerization properties of azobenzene derivatives and their effects on lysophosphatidic acid signaling pathways.
Medicine: this compound is used in the development of novel therapeutic strategies targeting lysophosphatidic acid receptors for the treatment of diseases such as cancer and fibrosis.
Industry: this compound’s unique photoisomerization properties make it a valuable tool in the development of light-controlled biomaterials and drug delivery systems.
Wirkmechanismus
AzoLPA exerts its effects through the activation of lysophosphatidic acid receptors. The azobenzene moiety allows for the optical control of receptor activation, with the cis form showing greater activation than the trans form. Upon activation, lysophosphatidic acid receptors trigger intracellular signaling pathways that lead to various physiological responses, such as increases in intracellular calcium levels and changes in cell morphology .
Vergleich Mit ähnlichen Verbindungen
AzoLPA is unique among lysophosphatidic acid analogues due to its photoswitchable properties. Similar compounds include:
Lysophosphatidic Acid (LPA): The parent compound of this compound, which lacks the azobenzene moiety and does not have photoswitchable properties.
Azobenzene Derivatives: Compounds containing the azobenzene moiety, which are used in various applications such as molecular switches and light-controlled materials.
Other Photoswitchable Lipids: Lipids that contain photoswitchable groups, such as spiropyran or diarylethene, which can be used to study light-controlled biological processes.
This compound’s ability to optically control lysophosphatidic acid receptor activation sets it apart from other lysophosphatidic acid analogues and photoswitchable lipids, making it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C23H34N3O7P |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
azanium;[(2R)-3-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-2-hydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C23H31N2O7P.H3N/c1-2-3-5-18-8-12-20(13-9-18)24-25-21-14-10-19(11-15-21)6-4-7-23(27)31-16-22(26)17-32-33(28,29)30;/h8-15,22,26H,2-7,16-17H2,1H3,(H2,28,29,30);1H3/t22-;/m1./s1 |
InChI-Schlüssel |
ZIDGAEVBOOGIDF-VZYDHVRKSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+] |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)

![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)




![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)


